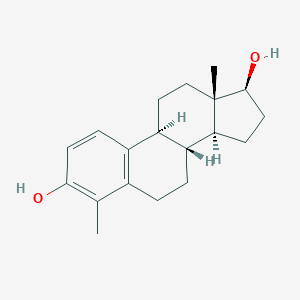

4-Methylestradiol

Descripción

Context and Significance in Steroid Research

The primary significance of 4-methylestradiol in steroid research lies in its utility as a probe to understand the metabolic pathways of estrogens and their physiological consequences. The C4 position of the estradiol (B170435) molecule is a key site for metabolic hydroxylation, a process catalyzed by cytochrome P450 enzymes to form catechol estrogens like 4-hydroxyestradiol (B23129). bioscientifica.com These metabolites are not merely intermediates for excretion but possess their own distinct biological activities, some of which have been implicated in both normal physiological processes and the pathology of certain diseases.

By introducing a methyl group at the C4 position, this compound is designed to be resistant to 4-hydroxylation. nih.gov This structural modification makes it an ideal experimental tool to differentiate the biological effects of the parent estrogen from those of its 4-hydroxylated metabolites. nih.gov Its use in comparative studies has helped to elucidate the specific roles that 4-hydroxylation plays in the manifestation of estrogenic activity, such as uterine growth and the regulation of gonadotropin release. nih.gov

Historical Perspective on this compound Investigation

The investigation of this compound is part of a broader historical effort in medicinal chemistry to synthesize modified steroids to probe structure-activity relationships. While the concept of modifying steroids to alter their biological profiles has been a cornerstone of endocrine research since the mid-20th century, specific details on the initial synthesis and biological evaluation of this compound were prominently documented in a 1990 publication by Qian and Abul-Hajj. nih.gov

Their work described a method for the synthesis of this compound (referred to as 4-ME2 in the paper) through the reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-ol. nih.gov This research provided the foundational data on its binding affinity for the estrogen receptor and its in vivo estrogenic potency, establishing it as a weakly estrogenic compound. nih.gov Earlier studies in the 1980s had also utilized synthesized this compound to explore the biological importance of catecholestrogen formation, highlighting its role as an investigational tool even before the more detailed 1990 report. nih.gov

Content Inclusions

Detailed Research Findings

Estrogen Receptor Binding Affinity

This compound is an agonist of the estrogen receptors (ERα and ERβ), meaning it binds to these receptors and initiates a cellular response similar to that of the endogenous ligand, estradiol. biosynth.comwikipedia.org However, the presence of the methyl group at the C4 position influences its binding affinity.

Research has consistently shown that this compound binds to the estrogen receptor with a lower affinity compared to estradiol. nih.govoup.com In a 1990 study, the relative binding affinity of this compound for the estrogen receptor was found to be 10% and 25% of that of estradiol at 0°C and 25°C, respectively. nih.gov Another study evaluating its binding in MCF-7 breast cancer cells reported a relative binding affinity of 25% compared to estradiol. bioscientifica.com

More detailed studies have provided quantitative data on its binding to the specific estrogen receptor subtypes, ERα and ERβ. These findings are summarized in the table below.

| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (%) |

| This compound | ERα | 125.9 | 9 |

| ERβ | 25.1 | 35 | |

| Estradiol | ERα | - | 100 |

| ERβ | - | 100 |

Data sourced from a 2005 study on the quantitative structure-activity relationship of estrogen metabolites for human estrogen receptors. oup.com IC50 is the concentration of the compound that displaces 50% of a radiolabeled ligand from the receptor.

In Vivo Estrogenic Potency

The in vivo estrogenic effects of this compound have been assessed primarily through the uterotrophic assay in rats, which measures the increase in uterine weight as an indicator of estrogenic activity.

Despite its ability to bind to estrogen receptors, this compound has demonstrated considerably weaker uterotrophic activity compared to other estrogens like estrone (B1671321). nih.gov In some experimental models using subcutaneous infusion in long-term ovariectomized rats, this compound was found to be inactive in stimulating uterine growth. nih.gov This discrepancy between its in vitro receptor binding and in vivo potency suggests that the metabolic conversion of estrogens, particularly 4-hydroxylation, may be a crucial step for the full expression of certain estrogenic effects in tissues like the uterus. bioscientifica.comnih.gov

Metabolic Profile

The metabolic profile of this compound is a defining feature of its utility in research. The C4-methyl group sterically hinders the action of cytochrome P450 enzymes that would normally hydroxylate this position. nih.gov This makes this compound resistant to conversion to 4-hydroxyestradiol.

This resistance to metabolism at the C4 position is a key aspect of its use as a scientific tool. By administering this compound, researchers can study the direct effects of a C4-blocked estrogen, thereby isolating and understanding the physiological roles of the 4-hydroxylation pathway in estrogen metabolism and action. nih.gov The introduction of a deuterium (B1214612) label in this compound-d3 has been used to further study its metabolic fate, with the deuterium substitution also contributing to a reduced rate of metabolism. vulcanchem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h5,7,14-16,18,20-21H,3-4,6,8-10H2,1-2H3/t14-,15-,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHOYPMKTGTOLM-SMYFESCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872685 | |

| Record name | 4-Methylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6171-48-8 | |

| Record name | 4-Methylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006171488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94DM04YP7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies

Chemical Synthesis Pathways

The construction of the 4-methylestradiol molecule can be achieved through various synthetic strategies, each with its own set of advantages and challenges. These methods often focus on the stereoselective introduction of the methyl group at the C-4 position of the steroidal A-ring.

Reductive Aromatization Approaches for this compound

A key method for the synthesis of this compound involves the reductive aromatization of a suitable precursor. nih.gov One such approach utilizes 4-methyl-1,4-androstadiene-3-one-17β-ol as the starting material. nih.gov This process facilitates the conversion of the A-ring of the androstane (B1237026) skeleton into the phenolic ring characteristic of estrogens, while retaining the methyl group at the desired C-4 position. This transformation is a critical step in achieving the final this compound structure.

Stereoselective Synthesis of 14β-Methylestradiol and Related 14β-Methyl-19-norsteroids

While distinct from this compound, the stereoselective synthesis of 14β-methylestradiol and its analogs provides valuable insights into the introduction of methyl groups at different positions on the steroid nucleus. The synthesis of 14-methyl-14β-estra-1,3,5(10)-triene-3,17β-diol has been achieved through a multi-step process starting from 3-methoxy-14-methyl-14β-estra-1,3,5(10),16-tetraen-15-one. rsc.org This pathway involves the formation of a 16β,17β-epoxy 15-ketone intermediate, followed by reduction with lithium aluminium hydride. rsc.org The stereochemistry of the final diol products is carefully controlled through the reaction conditions. rsc.org Understanding these methodologies for C-14 methylation can inform the development of stereoselective approaches for C-4 methylation in the synthesis of this compound.

Novel and Stereoselective Synthesis of Estradiol (B170435) Hybrid Molecules

The synthesis of hybrid molecules incorporating the estradiol scaffold is an area of active research. For instance, estradiol-benzoxazolone hybrids have been synthesized, where the A-ring of estradiol is fused with a benzoxazolone moiety. nih.gov These syntheses often start from estrone (B1671321) and involve nitration and subsequent reduction to introduce an amino group at either the C-2 or C-4 position, which then serves as a handle for constructing the heterocyclic ring. nih.gov While not directly reporting the synthesis of this compound hybrids, these methodologies demonstrate the feasibility of modifying the A-ring of estradiol to create novel molecular architectures. Such strategies could potentially be adapted to incorporate a 4-methyl group, leading to the generation of novel this compound-based hybrid compounds.

Precursor Compounds and Transformation

The synthesis of this compound often relies on the transformation of readily available steroidal precursors. These transformations can involve aromatization of androgenic steroids or the derivatization of other estrogenic compounds.

Derivation from Androgens, including Methyltestosterone (B1676486) Aromatization

A significant pathway to estrogen synthesis is the aromatization of androgens, a reaction catalyzed by the enzyme aromatase. While the natural substrates for this enzyme are testosterone (B1683101) and androstenedione, synthetic androgens can also undergo this transformation. Methyltestosterone, a synthetic androgen, can be aromatized to 17α-methylestradiol. researchgate.netnih.govnih.govcaldic.com This process, however, should be distinguished from the synthesis of this compound, which involves a methyl group at a different position. The aromatization of methyltestosterone has been a subject of study, with some reports suggesting it can act as a competitive inhibitor of aromatase. nih.govcaldic.com The potential for high concentrations of methyltestosterone to be aromatized to a methylestradiol (B1213742) has been noted in biological systems. researchgate.net

Synthesis of Methyl and Bromo Derivatives of Estradiol

The synthesis of estradiol derivatives with substitutions on the A-ring provides another route to this compound. The synthesis of 2- and 4-bromoestradiol has been reported, establishing a method for introducing a halogen at the C-4 position. nih.govscispace.com This bromo-derivative can serve as a key intermediate for the subsequent introduction of a methyl group, potentially through a cross-coupling reaction.

Another approach involves the introduction of a formyl group at the C-4 position of estrone, which can then be converted to a methyl group. researchgate.net This synthesis utilizes a positional protecting group to direct the formylation to the C-4 position. The resulting 4-formylestrone (B1142821) can be reduced to 4-hydroxymethylestrone and subsequently converted to 4-methylestrone. researchgate.net A similar strategy could be applied to an estradiol backbone to yield this compound.

| Precursor Compound | Transformation Method | Resulting Compound |

| 4-methyl-1,4-androstadiene-3-one-17β-ol | Reductive Aromatization | This compound |

| 3-methoxy-14-methyl-14β-estra-1,3,5(10),16-tetraen-15-one | Multi-step synthesis including reduction | 14-Methyl-14β-estra-1,3,5(10)-triene-3,17β-diol |

| Estrone | Nitration, reduction, and cyclization | Estradiol-benzoxazolone hybrids |

| Methyltestosterone | Aromatization | 17α-Methylestradiol |

| Estradiol | Bromination | 4-Bromoestradiol |

| Estrone | Formylation and subsequent reduction | 4-Methylestrone |

Biological Activity and Receptor Interactions

Estrogen Receptor Binding Affinity and Selectivity

The interaction of 4-methylestradiol with estrogen receptors (ER) is a key determinant of its biological action. This interaction is characterized by its binding affinity and its selectivity for the two main estrogen receptor subtypes, ERα and ERβ.

Relative Binding Affinity of this compound to Estrogen Receptors (ERα and ERβ)

Studies have quantified the binding affinity of this compound for the estrogen receptor. In MCF-7 breast cancer cells, which primarily express ERα, this compound demonstrated a relative binding affinity (RBA) of 25% compared to estradiol (B170435), which is set at 100% nih.gov. This indicates that this compound binds to the estrogen receptor with approximately one-quarter the affinity of the endogenous hormone estradiol.

Further investigations into the subtype-specific binding have revealed that the introduction of a methyl group at the C-4 position of estradiol reduces its binding affinity for ERα more significantly than for ERβ oup.com.

| Compound | Relative Binding Affinity (%) vs. Estradiol | Cell Line |

|---|---|---|

| Estradiol | 100 | MCF-7 |

| This compound | 25 | MCF-7 nih.gov |

Differential Binding Characteristics Compared to Estradiol and Endogenous Estrogen Metabolites

The structural modification of estradiol to form this compound leads to altered binding characteristics. The addition of a methyl group at the C-4 position results in a decreased binding affinity for ERα to a greater extent than for ERβ oup.com. This suggests a degree of selectivity, favoring interaction with ERβ over ERα, relative to estradiol which binds to both receptors with high and roughly equal affinity. This differential binding is an important aspect of its pharmacological profile, as the two estrogen receptor subtypes can mediate different physiological and pathological responses.

Estrogenic Agonistic Effects

Despite its reduced binding affinity compared to estradiol, this compound functions as an estrogen receptor agonist, capable of initiating downstream cellular responses characteristic of estrogenic compounds.

Ligand Activity in MCF-7 Breast Cancer Cells

In the context of MCF-7 breast cancer cells, this compound has been confirmed to act as an agonistic ligand for the estrogen receptor. nih.gov This agonism is demonstrated by its ability to activate the receptor and trigger subsequent estrogen-dependent cellular events.

Induction of Progesterone Receptor

A hallmark of estrogenic activity in MCF-7 cells is the induction of progesterone receptor (PR) expression. This compound has been shown to induce the progesterone receptor in a concentration-dependent manner in these cells nih.gov. This indicates that upon binding to the estrogen receptor, this compound initiates the transcriptional regulation of the progesterone receptor gene, a key marker of a functional estrogenic response.

pS2 mRNA Induction as a Marker of Estrogenic Response

Another critical indicator of estrogenic response in MCF-7 cells is the induction of pS2 (TFF1) mRNA. Research has demonstrated that this compound is capable of inducing pS2 mRNA nih.gov. The expression of the pS2 gene is a well-established downstream target of the estrogen receptor signaling pathway, and its induction by this compound further solidifies the compound's classification as an estrogen receptor agonist.

Uterotrophic Activity Assessment

The uterotrophic assay is a fundamental in vivo toxicological screen used to identify chemicals with estrogenic or anti-estrogenic activity. This bioassay is considered a reliable indicator of estrogenicity and is recognized by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD). plos.orgnih.govnih.gov The primary endpoint of the assay is the measurement of uterine weight in either immature female or adult ovariectomized rodents following exposure to a test substance. nih.govnih.gov An increase in uterine weight is a well-established response to estrogenic compounds. nih.gov

The response of the uterus to estrogens occurs in two phases: an initial increase in weight due to water retention, followed by a sustained weight gain resulting from tissue growth. nih.gov This growth is characterized by both hypertrophy and hyperplasia of uterine tissues. While the uterotrophic assay is a robust tool for assessing estrogenic potential, specific data on the uterotrophic activity of this compound is not extensively detailed in the currently available scientific literature. The assay typically involves the administration of the test compound over three consecutive days, with uterine weight being measured on the fourth day. nih.gov Both rats and mice are used for this assay, with the choice of species being a variable in study design. nih.gov

Table 1: Key Features of the Uterotrophic Bioassay

| Feature | Description | Reference |

| Purpose | To screen for the estrogenic or anti-estrogenic activity of a chemical compound. | plos.orgnih.gov |

| Animal Models | Immature or adult ovariectomized female rodents (rats or mice). | nih.govnih.gov |

| Primary Endpoint | Measurement of uterine weight (wet and/or dry). | nih.gov |

| Mechanism | Estrogenic compounds induce an increase in uterine weight through water imbibition and tissue growth. | nih.gov |

| Typical Protocol | Three daily administrations of the test substance with necropsy on the fourth day. | nih.gov |

Modulation of Cellular and Molecular Processes

Activation of Phosphoinositide 3-Kinase Mediated Pathways

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.comwikipedia.org Estrogens, such as 17β-estradiol, have been shown to rapidly activate the PI3K/Akt signaling pathway in various cell types. frontiersin.orgnih.gov This activation can occur through both estrogen receptor (ER)-dependent and independent mechanisms. nih.gov

In the canonical pathway, the binding of an estrogen to its receptor can lead to the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). nih.govmdpi.com Once activated, Akt phosphorylates a wide array of substrate proteins, thereby regulating their activity and initiating downstream cellular responses. mdpi.com

While the role of estradiol in activating the PI3K pathway is well-documented, specific studies detailing the direct effects of this compound on this signaling cascade are limited. However, as a derivative of estradiol, it is plausible that this compound may also modulate PI3K-mediated pathways.

Upregulation of Vascular Endothelial Growth Factor-A (VEGF-A) Expression

Vascular Endothelial Growth Factor-A (VEGF-A) is a potent signaling protein that plays a crucial role in angiogenesis, the formation of new blood vessels. Estrogens are known to regulate the expression of VEGF-A in various tissues and cell types. ahajournals.orgnih.gov This regulation is often mediated through estrogen receptors, and studies have shown that 17β-estradiol can induce a significant increase in VEGF-A mRNA expression. nih.gov

The upregulation of VEGF-A by estrogens can be a biphasic response, with both early and late phases of transcriptional activation. nih.gov This suggests a direct effect of the estrogen-receptor complex on the VEGF-A gene promoter. The estrogen receptor-alpha (ERα) has been specifically implicated in mediating the upregulation of VEGF-A expression. nih.gov

Although the influence of estradiol on VEGF-A is established, direct evidence demonstrating the specific effect of this compound on VEGF-A expression is not extensively covered in the available literature. Given its structural similarity to estradiol, this compound may possess the ability to influence VEGF-A expression, a hypothesis that warrants further investigation.

Activation of the Antioxidant-Responsive Element

The Antioxidant-Responsive Element (ARE) is a critical regulatory sequence in the promoter region of genes encoding for phase II detoxification enzymes and antioxidant proteins. nih.govoup.com Activation of the ARE plays a vital role in the cellular defense against oxidative stress. nih.gov Research has shown that certain catechol estrogens, such as 4-hydroxyestradiol (B23129), can activate the ARE. nih.gov This activation is mediated through the transcription factor Nrf2 (NF-E2-related factor 2). nih.gov

Interestingly, the activation of the ARE by 4-hydroxyestradiol appears to be independent of the estrogen receptor. nih.gov Instead, it involves the activation of the PI3K pathway, which leads to the nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 binds to the ARE, initiating the transcription of target genes. nih.gov This suggests a novel mechanism by which certain estrogen metabolites can exert cellular effects that are distinct from the classical genomic actions of estrogens.

As a methylated derivative of a catechol estrogen, this compound's potential to activate the ARE is an area of interest. The metabolic conversion of this compound to a catechol form could potentially enable it to activate the Nrf2-ARE pathway.

Stimulation of Human Female Osteoblastic Cell Proliferation

Estrogens play a crucial role in bone homeostasis, and one of their key functions is to regulate the activity of bone cells, including osteoblasts. mdpi.com Osteoblasts are responsible for the formation of new bone tissue. mdpi.com Studies have demonstrated that estrogens can stimulate the proliferation of human osteoblastic cells. nih.gov This proliferative effect is primarily mediated through the estrogen receptor-alpha (ERα). nih.govnih.gov

The interaction of estrogens with ERα in osteoblasts initiates signaling cascades that promote cell cycle progression and division. nih.gov While the general effects of estrogens on osteoblast proliferation are well-established, specific research on the impact of this compound on human female osteoblastic cells is not widely available. However, based on the known mechanisms of other estrogens, it is conceivable that this compound could also influence the proliferation of these cells.

Table 2: Estrogenic Effects on Osteoblastic Cells

| Cellular Process | Mediating Receptor | Key Outcome | Reference |

| Proliferation | Estrogen Receptor α (ERα) | Increased cell number | nih.govnih.gov |

| Differentiation | Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) | Maturation into bone-forming cells | spandidos-publications.com |

Impact on Gene Expression and Transcriptional Activity

Estrogens exert profound effects on gene expression through various mechanisms. The classical pathway involves the binding of the estrogen-receptor complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby directly regulating their transcription. nih.gov

In addition to the ERE-dependent mechanism, estrogens can also modulate gene expression through ERE-independent pathways. This can occur through the interaction of the estrogen receptor with other transcription factors, such as AP-1 and Sp1, which in turn regulate the expression of their target genes.

A specific example of estrogen-regulated gene expression is the stimulation of Nuclear Respiratory Factor-1 (NRF-1) transcription by estradiol. nih.gov NRF-1 is a key regulator of mitochondrial biogenesis. The induction of NRF-1 by estradiol suggests a mechanism by which estrogens can influence cellular energy metabolism. nih.gov

Mechanistic Insights into Biological Action

Estrogen Receptor Translocation and Signaling Pathways

As a steroid hormone, the biological effects of 4-methylestradiol are primarily mediated through its binding to estrogen receptors (ERs), which are members of the nuclear receptor superfamily. nih.govcusabio.com There are two main subtypes of estrogen receptors, ERα and ERβ, which are encoded by distinct genes and exhibit different tissue distributions. creative-diagnostics.com

The classical mechanism of estrogen action, which this compound is presumed to follow, begins with the diffusion of the lipophilic steroid across the cell membrane into the cytoplasm. nih.gov In the absence of a ligand, estrogen receptors are typically located in the cytoplasm as part of a multiprotein complex. creative-diagnostics.com The binding of an estrogen, such as this compound, to the ligand-binding domain of the ER induces a conformational change in the receptor protein. researchgate.net This change leads to the dissociation of the receptor from the inhibitory complex, followed by receptor dimerization (forming either ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers). nih.gov

This activated estrogen-receptor complex then translocates into the nucleus. cusabio.com Within the nucleus, the complex binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. cusabio.com This binding event initiates the recruitment of a cascade of co-activator or co-repressor proteins, which ultimately modulates the transcription of these genes, leading to the synthesis of specific proteins that carry out the physiological effects of the estrogen. frontiersin.org

In addition to this classical genomic pathway, estrogens can also elicit rapid, non-genomic effects. These are initiated by a subpopulation of estrogen receptors located at the plasma membrane. cusabio.com Activation of these membrane-associated ERs can trigger various cytoplasmic signaling cascades, including the activation of protein kinases, which can influence cellular function on a much shorter timescale than genomic regulation. nih.govfrontiersin.org While not specifically documented for this compound, it is plausible that it could also engage in these non-genomic signaling pathways, characteristic of estrogenic compounds.

Role in Estrogen Metabolism and the Biological Importance of 4-Hydroxylation

The metabolism of endogenous estrogens like estradiol (B170435) is a critical process that can significantly alter their biological activity. One of the major metabolic pathways for estradiol is hydroxylation, which can occur at various positions on the steroid nucleus. The 4-hydroxylation of estradiol, catalyzed by cytochrome P450 enzymes (primarily CYP1B1), leads to the formation of 4-hydroxyestradiol (B23129), a catechol estrogen. mdpi.comnih.gov

These catechol estrogens are biologically active and can bind to estrogen receptors. mdpi.com However, they are also chemically reactive and can be oxidized to form semiquinones and quinones. nih.gov These reactive intermediates can form adducts with DNA, potentially leading to mutagenic events and cellular damage. nih.gov The formation of these DNA adducts is considered a potential mechanism for estrogen-induced carcinogenesis. nih.gov

This compound, by virtue of its methyl group at the C4 position, cannot be converted to 4-hydroxyestradiol. This structural modification blocks the 4-hydroxylation pathway, which has significant biological implications. By preventing the formation of the potentially genotoxic 4-hydroxyestradiol and its subsequent reactive quinone metabolites, this compound can be considered a tool to study estrogenic effects in the absence of this specific metabolic pathway. Its biological actions are therefore more directly attributable to its interaction with estrogen receptors without the confounding effects of 4-hydroxylation-derived metabolites.

Interactions with Catechol-O-methyltransferase (COMT) and Formation of 4-O-methylestradiol

Catechol-O-methyltransferase (COMT) is a key enzyme involved in the detoxification of catecholamines and catechol estrogens. nih.gov COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of a catechol substrate. nih.gov In the context of estrogen metabolism, COMT plays a protective role by converting the reactive catechol estrogens, such as 4-hydroxyestradiol, into their corresponding methoxy (B1213986) derivatives, for instance, 4-methoxyestradiol (B23171). mdpi.com This methylation reaction significantly reduces the redox cycling potential of the catechol estrogens, thereby preventing the formation of harmful quinones and subsequent DNA damage. mdpi.com

This compound itself is not a substrate for COMT because it lacks the catechol structure (two adjacent hydroxyl groups on the aromatic ring) that is necessary for COMT activity. nih.gov The presence of a stable methyl group at the 4-position, instead of a hydroxyl group, means that COMT cannot catalyze its methylation.

Therefore, the interaction of this compound with COMT is not one of a substrate-enzyme relationship. Instead, the methylation at the C4 position can be viewed as a synthetic "pre-inactivation" that mimics the effect of COMT on 4-hydroxyestradiol, but in a permanent manner. This makes this compound a valuable compound for dissecting the biological roles of estrogens, as its effects are not modulated by COMT activity at the 4-position. Kinetic studies have shown that COMT-catalyzed methylation of 4-hydroxyestradiol is a crucial detoxification step, and compounds that inhibit this process can enhance the toxic potential of catechol estrogens. mdpi.com

Structure-Activity Relationships Governing Ligand Binding and Biological Potency

The biological potency of an estrogenic compound is determined by its binding affinity for the estrogen receptors and its ability to elicit a biological response upon binding. nih.gov The structure of the ligand plays a crucial role in these interactions. For steroidal estrogens, key structural features for high-affinity binding to the estrogen receptor include a phenolic A ring with a hydroxyl group at the C3 position, and a specific distance between the C3 hydroxyl and a functional group at the C17 position. uomustansiriyah.edu.iqacs.org

Alkylation of the aromatic A ring, such as the introduction of a methyl group at the C4 position in this compound, generally leads to a decrease in binding affinity for the estrogen receptor compared to estradiol. uomustansiriyah.edu.iq This is consistent with research findings for this compound.

A study on the synthesis and biological activity of this compound found that its relative binding affinity for the estrogen receptor was 10% and 25% of that of estradiol at 0°C and 25°C, respectively. This reduced binding affinity translates to a lower biological potency. The same study reported that this compound exhibited considerably weaker uterotrophic activity (the ability to stimulate the growth of the uterus) compared to estrone (B1671321).

| Compound | Relative Binding Affinity to Estrogen Receptor (vs. Estradiol) | Uterotrophic Activity |

|---|---|---|

| Estradiol | 100% | High |

| This compound | 10-25% | Weaker than Estrone |

| Estrone | - | Potent |

The introduction of the methyl group at the C4 position likely creates steric hindrance within the ligand-binding pocket of the estrogen receptor, thereby reducing the binding affinity. This underscores the importance of the specific electronic and steric properties of the A ring for optimal receptor interaction. Despite its lower potency, this compound remains a valuable research tool for studying estrogenic mechanisms due to its blocked 4-hydroxylation pathway. nih.gov

Pharmacodynamic and Metabolic Research

In Vitro Pharmacokinetics and Metabolism Studies

In vitro studies are crucial for predicting a compound's behavior in the body. For 4-Methylestradiol, these studies focus on its stability in the presence of liver enzymes and its potential to interfere with the metabolism of other substances.

Microsomal stability assays are a cornerstone of early drug discovery, offering a window into how a compound is metabolized by the liver. evotec.com These tests use microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.compsu.edu The stability of a compound in this environment is a key indicator of its metabolic fate and is used to predict its intrinsic clearance (CLint), the rate at which the liver can metabolize the drug without the limitations of blood flow. srce.hr

The in vitro half-life (t½), the time it takes for 50% of the compound to be metabolized, is determined from these assays. srce.hreurofinsdiscovery.com This value is then used to calculate the intrinsic clearance. srce.hr A compound with high microsomal stability will have a longer half-life and lower intrinsic clearance, suggesting it will be cleared more slowly from the body. Conversely, a compound that is rapidly metabolized will have a short half-life and high intrinsic clearance. srce.hr It's important to note that nonspecific binding to microsomes can sometimes lead to an underestimation of clearance, a factor that needs to be considered in these predictions. nih.gov The predictive power of these assays is significant; for instance, low intrinsic clearance in human liver microsomes (e.g., <12 μL/min/mg protein) can suggest a longer in vivo half-life. nih.gov

For this compound, its structural design, specifically the presence of a methyl group at the C4 position, is intended to block 4-hydroxylation, a key metabolic pathway for estradiol (B170435). bioscientifica.com This structural modification is expected to enhance its metabolic stability compared to its parent compound, estradiol. Studies on deuterated this compound (4-Methyl Estradiol-d3) further support this, indicating that deuterium (B1214612) substitution can slow hepatic metabolism, making it a valuable tool for metabolic tracing. vulcanchem.com

Table 1: Key Concepts in Microsomal Stability Assays

| Parameter | Description | Significance |

|---|---|---|

| Microsomes | Subcellular fractions from the liver containing drug-metabolizing enzymes. evotec.com | Provide an in vitro model of hepatic metabolism. evotec.com |

| In Vitro Half-life (t½) | Time required for 50% of the compound to be metabolized in the assay. srce.hreurofinsdiscovery.com | A direct measure of metabolic stability. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. srce.hr | Used to predict in vivo clearance and half-life. srce.hr |

| Cytochrome P450 (CYP) Enzymes | A superfamily of enzymes responsible for the metabolism of a wide range of compounds. evotec.comwikipedia.org | Key players in drug metabolism and potential drug-drug interactions. |

Beyond its own metabolism, it is crucial to understand how this compound might affect the metabolism of other drugs. This is assessed through enzyme induction and inhibition studies.

Enzyme Inhibition: This occurs when a compound directly binds to and prevents a metabolic enzyme, like a CYP, from metabolizing its usual substrates. medicineslearningportal.org This can lead to an accumulation of other drugs in the body, potentially causing toxicity. medicineslearningportal.org Inhibition is a rapid process, often occurring within a few days. medicineslearningportal.org For catechol estrogens, which are structurally related to this compound, they are known to be potent competitive inhibitors of Catechol-O-methyltransferase (COMT), an important enzyme in the metabolism of catecholamines. wikipedia.orgwikipedia.org

Enzyme Induction: In contrast, enzyme induction is a slower process where a compound increases the synthesis of metabolic enzymes. medicineslearningportal.org This can lead to faster metabolism of other drugs, potentially reducing their efficacy. medsafe.govt.nz Induction of CYP enzymes is often mediated by nuclear receptors like the pregnane (B1235032) X receptor (PXR). wikipedia.orgmedsafe.govt.nz

Given that this compound is a derivative of estradiol, and estradiol itself can regulate the expression of certain CYP enzymes like CYP1B1, it is plausible that this compound could also possess enzyme-modulating properties. nih.gov For example, the active metabolite of tamoxifen, norendoxifen, has been shown to be a potent competitive inhibitor of aromatase (CYP19A1), the enzyme that synthesizes estrogens. nih.gov Research into the specific inhibitory or inductive potential of this compound on key human CYP isozymes (e.g., CYP1A1, CYP1B1, CYP3A4) and other enzymes like COMT is a critical area of investigation. wikipedia.orgnih.gov

In Vivo Pharmacokinetic Profiling

In vivo studies in living organisms provide a more complete picture of a drug's journey through the body, from absorption to elimination.

Following administration, the concentration of a drug in the plasma is measured over time to determine key pharmacokinetic parameters. msdvetmanual.com The elimination half-life (t½) is the time it takes for the plasma concentration of the drug to decrease by half. nih.gov This parameter is crucial for determining dosing intervals and predicting how long a drug will remain in the body. msdvetmanual.comnih.gov Generally, it takes about 4 to 5 half-lives for a drug to be considered effectively eliminated from the body. nih.gov

For estradiol, the parent compound of this compound, the oral elimination half-life is in the range of 13–20 hours. wikipedia.org The structural modification in this compound, designed to block a primary metabolic route, would be expected to alter its elimination half-life. bioscientifica.com The half-life of a compound is influenced by its volume of distribution (Vd) and clearance (CL). nih.gov A larger volume of distribution or lower clearance will result in a longer half-life. dovepress.com

Bioavailability (F) refers to the fraction of an administered dose of a drug that reaches the systemic circulation unchanged. msdvetmanual.com For intravenous administration, bioavailability is 100% by definition. msdvetmanual.com However, for other routes, such as oral administration, bioavailability is often reduced due to incomplete absorption and first-pass metabolism in the gut and liver. wikipedia.orginchem.org

Estradiol, for instance, has a very low oral bioavailability of around 5%. wikipedia.orginchem.org This is due to extensive first-pass metabolism. wikipedia.org The bioavailability of this compound would be influenced by its absorption characteristics and its metabolic stability. Given its increased metabolic stability due to the C4-methyl group, it is hypothesized that this compound may have a higher oral bioavailability compared to estradiol. bioscientifica.com Assessing bioavailability is critical for determining the effective dose of a drug for non-intravenous routes of administration. mdpi.com

Table 2: In Vivo Pharmacokinetic Parameters

| Parameter | Symbol | Description |

|---|---|---|

| Elimination Half-Life | t½ | The time required for the drug concentration in the plasma to be reduced by 50%. nih.gov |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. mmv.org |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. mmv.org |

| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. msdvetmanual.com |

| Maximum Concentration | Cmax | The maximum (or peak) serum concentration that a drug achieves. msdvetmanual.com |

| Time to Maximum Concentration | Tmax | The time at which the Cmax is observed. dovepress.com |

| Area Under the Curve | AUC | The integral of the concentration-time curve, representing the total drug exposure over time. inchem.orgnih.gov |

Metabolic Pathways of this compound and Related Compounds

The metabolism of estrogens and their derivatives is a complex process involving multiple enzymatic pathways. Estradiol (E2) is primarily metabolized through two major oxidative pathways: 2-hydroxylation and 4-hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. oup.combslonline.orgpharmgkb.org

The 2-hydroxylation pathway is generally the major route, leading to the formation of 2-hydroxyestradiol (B1664083) (2-OHE2). bioscientifica.comoup.com In the liver, this reaction is mainly catalyzed by CYP1A2 and CYP3A4, while in extrahepatic tissues, CYP1A1 is the primary enzyme. psu.edunih.gov

The 4-hydroxylation pathway, which produces 4-hydroxyestradiol (B23129) (4-OHE2), is a minor pathway in the liver but can be the dominant pathway in certain extrahepatic tissues like the breast and uterus, where the enzyme CYP1B1 is highly expressed. bioscientifica.comnih.govcaymanchem.com 4-OHE2 is considered a more potent estrogen than 2-OHE2. wikipedia.org

The chemical structure of this compound, with a methyl group at the C4 position, prevents the 4-hydroxylation that its parent compound, estradiol, undergoes. bioscientifica.com This blockage means that the metabolic fate of this compound will differ significantly from that of estradiol. While it cannot be converted to 4-hydroxyestradiol, it may still be a substrate for other metabolic enzymes.

The hydroxylated metabolites of estradiol, known as catechol estrogens, can undergo further metabolism. One important pathway is O-methylation by catechol-O-methyltransferase (COMT), which converts them into less reactive methoxyestrogens, such as 4-methoxyestradiol (B23171) (4-MeOE2) from 4-OHE2. rupahealth.commdpi.com This is considered a detoxification pathway. mdpi.comnih.gov

Another metabolic route for estrogens and their metabolites is conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), which increases their water solubility and facilitates their excretion from the body. pharmgkb.orgwikipedia.orgnih.gov These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. pharmgkb.org It is likely that this compound and any of its potential metabolites would also be substrates for these conjugation enzymes.

Table 3: Compounds Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| This compound Cypionate | simsonpharma.comsynzeal.com |

| 4-Methyl Estradiol-d3 | vulcanchem.com |

| This compound Valerate | indiamart.com |

| 4-Methyl Estradiol Enanthate | indiamart.com |

| Estradiol (E2) | oup.comresearchgate.netnih.gov |

| Estrone (B1671321) (E1) | oup.comresearchgate.net |

| 2-Hydroxyestradiol (2-OHE2) | bslonline.orgresearchgate.net |

| 4-Hydroxyestradiol (4-OHE2) | oup.combslonline.orgcaymanchem.comrupahealth.comresearchgate.net |

| 2-Methoxyestradiol | wikipedia.orgresearchgate.net |

| 4-Methoxyestradiol (4-MeOE2) | rupahealth.commdpi.com |

| Estradiol-3,4-quinone (E2-3,4-Q) | oup.comrupahealth.comnih.gov |

| 4-OHE1(E2)-1-N7Gua | oup.comnih.gov |

| 4-OHE1(E2)-1-N3Ade | oup.comnih.gov |

| 17-methyltestosterone | nih.gov |

| 17alpha-methylestradiol | nih.gov |

| Norendoxifen | nih.gov |

| Tamoxifen | nih.govnih.gov |

| Estradiol Valerate | wikipedia.org |

| Estradiol Acetate | wikipedia.org |

| Estradiol Glucuronide | simsonpharma.comindiamart.com |

Advanced Analytical Methodologies for 4 Methylestradiol Quantification and Characterization

Chromatographic and Spectrometric Techniques

The combination of chromatographic separation with mass spectrometric detection provides the high selectivity and sensitivity required for the analysis of steroids like 4-methylestradiol, often present at low concentrations in complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the definitive identification and quantification of this compound. medrxiv.org This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for the specific detection of precursor-to-product ion transitions, which is ideal for quantification and identification. sigmaaldrich.com

For estrogens, which can have low concentrations in biological fluids, LC-MS/MS offers the necessary low limits of detection, with reported ranges for similar compounds being as low as 0.5 to 2.4 pg/mL. researchgate.net The technique's high specificity minimizes interference from other matrix components, which is a significant advantage over less specific methods. researchgate.net While positive-mode electrospray ionization (ESI) is common, especially with derivatization, other ionization techniques like atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) can also be employed. sigmaaldrich.comresearchgate.net

A developed LC-MS/MS method for the analysis of various steroids, including estrogens, demonstrated lower limits of quantification (LLOQs) in the range of 10–400 pg/mL. medrxiv.org The chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column. medrxiv.org

Table 1: Example LC-MS/MS Parameters for Steroid Analysis

| Parameter | Value/Condition |

| Chromatography System | UHPLC System sigmaaldrich.com |

| Column | Reversed-phase C18 medrxiv.org |

| Mobile Phase | Methanol-water gradient medrxiv.org |

| Ionization Source | Electrospray (ESI), positive or negative mode medrxiv.org |

| Mass Spectrometer | Triple quadrupole medrxiv.orgsigmaaldrich.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| LLOQ Range | 10 - 400 pg/mL (for various steroids) medrxiv.org |

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of various compounds, including steroids like this compound. chromatographytoday.com It is frequently employed in the pharmaceutical industry to ensure the purity of products. chromatographytoday.com In a bioanalytical context, HPLC is often coupled with a detector, such as a UV detector or, more powerfully, a mass spectrometer (LC-MS). measurlabs.comresearchgate.net

The choice of detector depends on the analytical goal. While a diode-array detector (DAD) is effective for quantifying known compounds, a mass spectrometer is superior for identifying unknown components. measurlabs.com For the analysis of steroids, reversed-phase chromatography is commonly used. researchgate.net System suitability tests are an integral part of HPLC methods to ensure the performance of the chromatographic system. sigmaaldrich.com For instance, a system suitability mixture for estradiol (B170435) cypionate contains related compounds, including this compound cypionate, to verify the system's ability to separate these closely related structures. sigmaaldrich.com HPLC methods are validated according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure parameters such as specificity, linearity, accuracy, and precision are within acceptable limits. researchgate.net

Sample Preparation and Extraction Protocols for Complex Biological Matrices

The analysis of this compound in complex biological matrices such as blood, plasma, serum, or urine presents a significant analytical challenge due to the low concentration of the analyte and the presence of interfering substances. mdpi.com Therefore, a robust sample preparation and extraction protocol is a critical step to isolate the analyte of interest and remove matrix components that can interfere with the analysis. mdpi.comslideshare.net This process typically accounts for a significant portion of the total analysis time. mdpi.com

Common extraction techniques used for steroids from biological samples include:

Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between two immiscible liquid phases. Solvents like tert-butylmethyl ether (TBME) have been successfully used for the extraction of steroids from serum. medrxiv.org

Solid-Phase Extraction (SPE): SPE is a widely used and often automated technique that separates the analyte from the sample matrix based on its physical and chemical properties. gerstelus.com It is effective for cleaning up samples before HPLC or LC-MS/MS analysis. researchgate.net

Protein Precipitation: This method is often used as an initial step to remove proteins from biological samples by adding a precipitating agent like an acid or an organic solvent. slideshare.net

The goal of these procedures is to obtain a clean extract with high recovery of the analyte, suitable for injection into the analytical instrument. mdpi.com

Bioanalytical Method Development and Validation Parameters

The development and validation of a bioanalytical method are essential to ensure the reliability and reproducibility of the quantitative data. fda.gov This process is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA). fda.gov The purpose of method development is to define the design, operating conditions, and limitations of the analytical method to ensure it is suitable for its intended purpose. fda.gov

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. slideshare.net

Accuracy: The closeness of the measured value to the true value. For LLOQ, the accuracy should be within 80-120%. medrxiv.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. The coefficient of variation (CV) at the LLOQ should be less than 20%. medrxiv.org

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. slideshare.net

Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. medrxiv.org

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.net

These parameters are rigorously evaluated to ensure the bioanalytical method is robust and reliable for its intended application. fda.gov

Table 2: Key Bioanalytical Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Accuracy | Closeness of determined value to the true value. | ±15% of nominal value (±20% at LLOQ) |

| Precision | Repeatability of measurements, expressed as CV%. | ≤15% (≤20% at LLOQ) |

| Selectivity | No significant interfering peaks at the analyte's retention time. | Response in blank samples <20% of LLOQ |

| LLOQ | Lowest quantifiable concentration. | Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision. medrxiv.org |

| Linearity | Correlation coefficient (r) of the calibration curve. | Typically ≥ 0.99 |

Application of this compound as an Internal Standard in Bioanalytical Assays

In quantitative bioanalysis, an internal standard (IS) is a compound added at a constant concentration to all samples, including calibration standards and quality controls, to correct for variability during sample processing and analysis. biopharmaservices.com The ideal internal standard has chemical and physical properties that are very similar to the analyte of interest. bioanalysis-zone.com

This compound has been utilized as an internal standard in the quantification of other compounds. For example, it has been employed for the quantitation of seven different ginsenosides (B1230088) in Panax ginseng reference materials using an LC-MS/MS method. researchgate.net In this application, a specific MRM transition for this compound was monitored (m/z 803.6→283.1) to ensure accurate quantification of the target analytes. researchgate.net

The use of an appropriate internal standard like this compound can compensate for variations in extraction recovery, matrix effects, and instrument response, thereby improving the accuracy and precision of the bioanalytical method. biopharmaservices.comnih.gov The consistent response of the internal standard across an analytical run is monitored to ensure the validity of the results. biopharmaservices.com

Computational Modeling and Chemoinformatics

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org These models are valuable for predicting the estrogenic potential of new or untested chemicals without the need for extensive experimental assays. nih.gov

The development of robust QSAR models for estrogen receptor (ER) binders is a complex process that involves several key steps. mdpi.com Initially, a dataset of diverse chemical compounds with experimentally determined binding affinities to the estrogen receptor is compiled. mdpi.com For each compound, a set of numerical descriptors representing its physicochemical properties and structural features is calculated. Statistical methods, such as multiple linear regression (MLR), are then employed to build a model that correlates these descriptors with the observed biological activity. nih.gov

The reliability and predictive power of a QSAR model are assessed through rigorous validation. Internal validation techniques, like leave-one-out cross-validation (Q²), ensure the model's internal consistency. External validation, where the model is used to predict the activity of an independent set of compounds (a test set), is crucial for evaluating its real-world predictive capability. nih.gov Furthermore, the applicability domain of the model is defined to ensure that predictions are made only for compounds that are structurally similar to those in the training set, thereby ensuring the reliability of the prediction. nih.gov

While specific QSAR models developed exclusively for 4-Methylestradiol are not extensively documented in the cited literature, it would be included in broader datasets of steroidal estrogens used to build and validate models for predicting estrogen receptor binding affinity. For instance, a 3D-QSAR model developed for a diverse set of 73 ERα ligands demonstrated high self-consistency (R² = 0.96) and internal predictive ability (Q² = 0.93). plos.org

Descriptor analysis is a critical component of QSAR studies, as it helps identify the key molecular features that govern a compound's biological activity. For estrogen receptor ligands, several types of descriptors are fundamentally important for binding affinity.

Electronic properties also play a significant role. The presence of a phenolic hydroxyl group at the C3 position is a hallmark of steroidal estrogens and is essential for high-affinity binding. This group acts as a hydrogen bond donor. In some QSAR models, the electronic character of substituents, described by parameters like Hammett constants (σ), has been shown to be important. u-tokyo.ac.jp

Steric descriptors, such as molar refractivity (MR), which relates to the volume of a substituent, are also vital. u-tokyo.ac.jp Studies on 16α-substituted estrogens have shown that the ER binding pocket has limited tolerance for bulky groups at certain positions. u-tokyo.ac.jp For this compound, the C4-methyl group's size and position would influence its fit and orientation within the binding pocket. One 3D-QSAR study noted that its model underestimated the binding affinity of 4-hydroxyestradiol (B23129), suggesting that specific interactions, such as a hydrogen bond with the amino acid Leu346, were not fully captured. plos.org This highlights that while general descriptors are useful, specific, localized interactions can significantly impact activity.

Table 1: Key Molecular Descriptors in Estrogen Receptor QSAR Models

| Descriptor Type | Description | Relevance to this compound |

| Hydrophobicity | Measures the lipophilicity of the molecule (e.g., log P). | The steroid core is hydrophobic; the C4-methyl group increases overall hydrophobicity. |

| Electronic | Quantifies the electronic effects of substituents (e.g., Hammett constants, hydrogen bonding capacity). | The C3-hydroxyl group is a critical hydrogen bond donor. The C4-methyl group has a weak electron-donating effect. |

| Steric | Describes the size and shape of the molecule or its substituents (e.g., Molar Refractivity, Molecular Volume). | The volume and position of the C4-methyl group must be accommodated within the ER binding pocket. |

| Topological | Numerical indices derived from the 2D representation of the molecule. | Reflects molecular branching and shape, contributing to the overall fit with the receptor. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used to understand the structural basis of ligand-receptor interactions and to predict binding affinity. nih.gov

Molecular docking simulations of steroidal estrogens into the ligand-binding domain (LBD) of the estrogen receptor (ER) consistently reveal a conserved binding mode. The phenolic A-ring of the steroid is a critical anchor. For this compound, this A-ring would be positioned deep within the hydrophobic binding pocket.

The key interactions stabilizing the complex are:

Hydrogen Bonds: The C3-hydroxyl group of this compound is predicted to act as a crucial hydrogen bond donor, forming a well-established hydrogen bond network with the side chains of Glutamate 353 (Glu353) and Arginine 394 (Arg394). A bridging water molecule may also be involved in this network. mdpi.com

Hydrophobic Interactions: The steroidal backbone and the appended C4-methyl group engage in extensive hydrophobic (van der Waals) interactions with the nonpolar residues that line the binding cavity. nih.gov Key residues contributing to this hydrophobic pocket include Leu346, Ala350, Leu384, Leu387, Met388, Leu391, Phe404, and Leu525. nih.govmdpi.com

Pi-Stacking: A T-shaped π-stacking interaction often occurs between the aromatic A-ring of the estrogen and the phenyl ring of Phenylalanine 404 (Phe404), further stabilizing the ligand's position. plos.org

The C17β-hydroxyl group on the D-ring typically forms another hydrogen bond with the side chain of Histidine 524 (His524) at the other end of the binding pocket, securing the ligand in place. mdpi.com The methyl group at C4 of this compound would likely be oriented towards a hydrophobic sub-pocket, potentially interacting with residues like Leu346 and Leu349.

Table 2: Predicted Interacting Residues for this compound in the ERα Ligand-Binding Pocket

| Interaction Type | Key Amino Acid Residues | Predicted Role with this compound |

| Hydrogen Bond Donor/Acceptor | Glu353, Arg394, His524 | C3-OH interacts with Glu353/Arg394. C17-OH interacts with His524. |

| Hydrophobic Contact | Ala350, Leu384, Leu387, Met388, Leu391, Leu525 | The steroidal core and C4-methyl group pack against these residues. |

| π-Stacking | Phe404 | The aromatic A-ring interacts with the phenyl ring of Phe404. |

Docking programs use scoring functions to estimate the binding free energy (ΔG) of the ligand-receptor complex, with more negative scores indicating stronger binding. nih.gov These scores are calculated based on the intermolecular interactions observed in the docked pose, such as hydrogen bonds and hydrophobic contacts. While specific docking scores for this compound are not detailed in the provided search results, its structural similarity to 17β-estradiol, a high-affinity endogenous ligand, suggests it would also exhibit a strong predicted binding affinity.

Methods like the Linear Interaction Energy (LIE) can provide more accurate predictions of binding affinities by combining molecular dynamics simulations with calculations of van der Waals and electrostatic energies. nih.gov Such computational models have shown excellent correlation (r² = 0.94) between calculated and experimental binding energies for a wide range of estrogenic compounds. nih.gov The addition of the C4-methyl group in this compound could slightly alter the binding affinity compared to estradiol (B170435) by modifying the hydrophobic interactions within the pocket.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, modeling its movements and conformational changes over time. nsf.gov This technique offers deeper insights into the stability of the binding pose predicted by docking and the flexibility of both the ligand and the protein. nih.gov

It is expected that an MD simulation of the ERα/4-Methylestradiol complex would exhibit similar characteristics. The simulation would likely confirm the stability of the key hydrogen bonds between the ligand's hydroxyl groups and the receptor's key residues (Glu353, Arg394, His524). Furthermore, MD simulations highlight the dynamic nature of specific regions of the receptor, such as the activation helix (H12). In an agonist-bound state, such as with estradiol or presumably this compound, helix H12 adopts a specific conformation that seals the binding pocket and creates a surface for the recruitment of coactivator proteins, which is essential for initiating gene transcription. nsf.govresearchgate.net In contrast, antagonist-bound receptors show increased fluctuations and a different positioning of H12, which prevents coactivator binding. nsf.gov

Assessment of Protein-Ligand Complex Stability and Conformational Dynamics

Molecular dynamics simulations are powerful computational tools used to simulate the physical movements of atoms and molecules. In the context of this compound, an MD simulation would typically be initiated with a docked model of the compound within the ligand-binding pocket of a protein, such as the estrogen receptor alpha (ERα). This complex would then be subjected to a simulation that calculates the forces between atoms and their subsequent movements over a period of time, providing a trajectory of the complex's dynamic behavior.

Key Metrics for Stability Assessment:

Several key metrics are commonly used to analyze the stability of a protein-ligand complex during an MD simulation:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated with respect to their initial positions. A stable RMSD value over the course of the simulation suggests that the complex has reached a state of equilibrium and is not undergoing significant conformational changes. For a stable protein-ligand complex, the RMSD is expected to plateau after an initial period of fluctuation.

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each amino acid residue in the protein. This metric provides information about the flexibility of different regions of the protein. Higher RMSF values indicate greater flexibility. Analysis of the RMSF can reveal which residues are most affected by the binding of the ligand. In the context of this compound bound to ERα, it would be expected that the residues in the immediate vicinity of the ligand would exhibit lower RMSF values, indicating a stabilization of the binding pocket.

Conformational Dynamics:

MD simulations also provide detailed information about the specific conformational changes that occur upon ligand binding. This includes changes in the orientation and internal geometry of the ligand within the binding pocket, as well as movements of key structural elements of the protein, such as alpha-helices and loops. For ERα, the conformation of Helix 12 is particularly important for its function, and its dynamics in the presence of this compound would be a key focus of such a study.

Data from Hypothetical Molecular Dynamics Simulation of this compound-ERα Complex:

While specific experimental data is not available, a hypothetical molecular dynamics simulation of this compound bound to the estrogen receptor alpha could yield the following types of data, which would be presented in interactive tables for analysis.

Table 1: Hypothetical RMSD Values for this compound-ERα Complex Over a 100 ns Simulation

| Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 0.80 |

| 20 | 1.50 | 0.95 |

| 30 | 1.65 | 1.10 |

| 40 | 1.70 | 1.15 |

| 50 | 1.72 | 1.18 |

| 60 | 1.75 | 1.20 |

| 70 | 1.73 | 1.19 |

| 80 | 1.76 | 1.22 |

| 90 | 1.75 | 1.21 |

| 100 | 1.77 | 1.23 |

This hypothetical data illustrates a system reaching equilibrium, as indicated by the plateauing of the RMSD values for both the protein backbone and the ligand.

Table 2: Hypothetical RMSF Values for Key Residues in the ERα Binding Pocket with this compound

| Residue | RMSF (Å) |

| Arg394 | 0.85 |

| Glu353 | 0.75 |

| His524 | 0.90 |

| Leu387 | 0.80 |

| Phe404 | 0.70 |

This hypothetical data shows relatively low RMSF values for key binding pocket residues, suggesting that the binding of this compound stabilizes this region of the protein.

Preclinical Research Applications and Molecular Probes

Use as a Chemical Probe to Investigate Estrogen-Induced Biological Effects

4-Methylestradiol has been instrumental as a chemical probe for investigating the biological significance of specific metabolic pathways of estrogens, particularly the role of hydroxylation. The metabolism of estradiol (B170435), a primary estrogen, includes hydroxylation at the C2 and C4 positions, leading to the formation of catechol estrogens like 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129). wikipedia.org These metabolites are not merely inactive byproducts; they possess their own biological activities. wikipedia.org

The core value of this compound as a probe lies in its chemical structure: the presence of a methyl group at the C4 position physically blocks the metabolic process of 4-hydroxylation. By using this compound in experimental models, researchers can isolate and understand the biological effects that are dependent on the 4-hydroxylation of estradiol.

Studies have utilized this compound to test the hypothesis that 4-hydroxylation is an essential step for the expression of certain estrogenic effects. When administered to animal models, this compound, which cannot be converted to 4-hydroxyestradiol, was found to be inactive in specific estrogenic assays, whereas other estrogens and their metabolites that can be hydroxylated or are already hydroxylated showed activity. This suggests that the formation of 4-hydroxyestradiol is a critical activation step for some of the physiological actions attributed to primary estrogens.

Exploration of Radiopharmaceutical Potential for Estrogen Receptor Imaging

The development of radiolabeled ligands for the estrogen receptor (ER) is a significant area of research in nuclear medicine, particularly for the imaging of ER-positive breast cancers using Positron Emission Tomography (PET). Various radiolabeled derivatives of estradiol have been developed and tested for this purpose. These imaging agents allow for the non-invasive, whole-body assessment of ER expression, which is crucial for guiding endocrine therapy. nih.govwisc.edu

Examples of such radiotracers that have been explored in preclinical and clinical settings include 18F-labeled compounds like 16α-[18F]-fluoroestradiol (18F-FES) and 4-fluoro-11β-methoxy-16α-[18F]-fluoroestradiol (18F-4FMFES), as well as radioiodinated derivatives. nih.govresearchgate.netfigshare.comnih.gov These agents are designed to bind with high affinity and specificity to the estrogen receptor, allowing for visualization of receptor-positive tissues.

However, based on available research, there is limited specific information regarding the development or evaluation of radiolabeled this compound as a potential radiopharmaceutical for ER imaging. While the broader class of estradiol derivatives is of high interest, the focus has been on other molecules that have shown more promising characteristics for in vivo imaging, such as better metabolic stability and tumor contrast. nih.govresearchgate.net

Investigation in Specific In Vitro and In Vivo Biological Models

The effects of this compound have been examined in several specific biological models to probe the mechanisms of estrogen action.

Mouse Uterus The uterotropic assay in mice, which measures the increase in uterine weight in response to estrogenic compounds, is a classic bioassay for estrogenicity. In this model, this compound has been shown to be incapable of inducing uterine weight gain. This finding is significant because it provides evidence that the 4-hydroxylation of estradiol is a necessary step for mediating at least some of the estrogenic effects of estradiol in the uterus.

MCF-7 Cells The MCF-7 human breast cancer cell line is a cornerstone in breast cancer research. taylorandfrancis.com These cells are estrogen-responsive, expressing high levels of the estrogen receptor, and are widely used as an in vitro model to study hormone-dependent tumor growth and to test the efficacy of endocrine therapies. nih.govnih.gov Their growth and proliferation are stimulated by estrogens, making them a suitable model for investigating the mechanisms of estrogen action. researchgate.net Despite the extensive use of MCF-7 cells to study various estrogenic compounds, specific research detailing the direct effects of this compound on this cell line is not available in the reviewed literature.

Fathead Minnow (Pimephales promelas) The fathead minnow is a small freshwater fish widely used as a model organism in aquatic toxicology and for screening chemicals for endocrine-disrupting effects. wikipedia.orgepa.gov Exposure to estrogenic compounds can induce responses in male fish, such as the production of vitellogenin (an egg yolk precursor protein), which serves as a sensitive biomarker for estrogenic activity. wikipedia.orgoup.com While this model is used to test various estrogens, studies have noted that some androgens, like methyltestosterone (B1676486), can exert estrogenic effects. This is presumed to be due to their metabolic conversion (aromatization) to estrogenic compounds such as 17α-methylestradiol. researchgate.net However, there are no specific studies in the available literature that investigate the direct effects of exposing fathead minnows to this compound.

Ovariectomized Rats The ovariectomized (OVX) rat is a standard in vivo model used to study the effects of estrogens and hormone replacement therapies in a state of estrogen deficiency, mimicking menopause. nih.govnih.govmdpi.comsemanticscholar.orgfrontiersin.org In a key study designed to probe the importance of estrogen hydroxylation, this compound was administered to long-term ovariectomized rats. The results demonstrated that this compound was inactive in this model. It failed to produce the classic estrogenic responses of increasing uterine weight or altering the secretion of gonadotrophin hormones. This was in stark contrast to 2-methyloestradiol, which did elicit these estrogenic effects. These findings from the OVX rat model provide strong support for the hypothesis that 4-hydroxylation is an essential metabolic step for the biological activity of primary estrogens.

| Compound | Ability to be 4-Hydroxylated | Effect on Uterine Weight | Effect on Luteinizing Hormone (LH) Levels | Inferred Importance of 4-Hydroxylation |

|---|---|---|---|---|

| 2-Methyloestradiol | Yes | Increased | Decreased morning LH, Increased evening LH | - |

| 4-Methyloestradiol | No (Blocked) | Inactive | Inactive | Essential for activity |

Future Research Trajectories and Emerging Technologies

Integration of Omics Technologies in Steroid Research

The "omics" revolution provides a powerful toolkit for a holistic investigation of steroid biology. researchgate.netnih.gov By simultaneously measuring entire classes of biological molecules, researchers can capture a dynamic snapshot of cellular responses to compounds like 4-Methylestradiol. This systems-level view is crucial for understanding the multifaceted effects of steroids, which often involve complex, interacting pathways. nih.govnih.govresearchgate.net

Each omics discipline offers a unique window into the biological activity of steroids. researchgate.net

Genomics: While the primary DNA sequence is static, genomics studies, particularly epigenome-wide association studies (EWAS), are crucial for understanding how steroids like this compound might modulate gene expression potential through epigenetic modifications (e.g., DNA methylation, histone modification). nih.gov This can reveal predispositions to certain responses or long-term changes in cellular function induced by steroid exposure.

Transcriptomics: As a key method for studying gene expression, transcriptomics (RNA-Seq) reveals which genes are activated or suppressed in response to this compound. nih.govmetabolon.com This is vital for identifying the primary and secondary response genes and pathways affected by the compound's interaction with estrogen receptors. frontiersin.orgjst.go.jp For instance, studies can identify novel estrogen-responsive genes in various tissues, providing clues to the compound's tissue-specific effects and potential as a biomarker. aacrjournals.orgnih.gov

Proteomics: Proteomics identifies and quantifies the full complement of proteins in a cell or tissue, offering a direct look at the functional machinery. nih.govresearchgate.net Using techniques like mass spectrometry, researchers can observe how this compound alters the expression of key proteins, their post-translational modifications, and their interaction networks. nih.govrimuhc.cametwarebio.com This is critical for validating gene expression changes and discovering drug targets and biomarkers of efficacy or toxicity. metwarebio.comwada-ama.org

Metabolomics: This field analyzes the complete set of small-molecule metabolites, providing a real-time readout of cellular metabolism. rsc.org Mass spectrometry-based steroid metabolome profiling can precisely track the metabolic fate of this compound and its influence on endogenous steroid pathways. nih.govendocrine-abstracts.orgbirmingham.ac.uk This approach is powerful for identifying metabolic biomarkers of steroid action and understanding how synthetic steroids perturb hormonal balance. wada-ama.org

Table 1: Applications of Omics Technologies in Steroid Research

| Omics Technology | Key Applications in Steroid Research | Examples of Insights |

|---|---|---|

| Genomics | Identifying genetic predispositions and epigenetic modifications influencing steroid response. nih.gov | Discovering single nucleotide polymorphisms (SNPs) in estrogen receptor genes that alter sensitivity to compounds like this compound. |